5-Chloroperfluoropentanoyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Electrochemical Systems for Selective Fluorination

Organofluorine compounds are pivotal in various fields, including materials, pharmaceuticals, and agrochemicals, due to their unique functional properties. Recent advances in electrochemical systems have highlighted the potential for selective fluorination of organic molecules, offering a green, sustainable approach without the need for hazardous reagents. Electrochemical partial fluorination has been explored to manufacture perfluoro-functional materials, focusing on achieving mono- and difluorinated products. This method could potentially be applied to or benefit from the properties of compounds like 5-chloroperfluoropentanoyl fluoride in synthesizing fluorinated materials or intermediates (Fuchigami & Inagi, 2020).

Biosynthesis of Organofluorine Molecules

The discovery of enzymes capable of catalyzing the formation of carbon-fluorine bonds opens new avenues in biotechnological applications for the synthesis of organofluorine compounds. The enzymatic reaction involving the conversion of fluoride ion and S-adenosylmethionine (SAM) to fluorinated molecules suggests a biological route to organofluorine chemistry, which could include the synthesis or modification of compounds like 5-chloroperfluoropentanoyl fluoride (O'Hagan et al., 2002).

Nucleophilic Fluorination with Transition Metal Catalysis

Transition metal catalyzed transformations using fluorinating reagents represent a critical area in the synthesis of fluorine-containing pharmaceuticals and agrochemicals. The development of catalytic systems that facilitate the nucleophilic fluorination of various substrates, including potentially 5-chloroperfluoropentanoyl fluoride, could significantly impact the synthesis of fluorinated compounds in a more efficient and selective manner (Hollingworth & Gouverneur, 2012).

Catalytic Hydrodefluorination of Fluorocarbons

The development of molecular iron(II) fluoride complexes demonstrates their potential use in catalytic applications, including C-F bond activation and fluorocarbon functionalization. This research could inform approaches to modify or utilize compounds like 5-chloroperfluoropentanoyl fluoride in reactions that require the selective removal or transformation of fluorine atoms, offering a pathway to diversified fluorinated molecules (Vela et al., 2005).

Fluorine Chemistry in Material Science and Pharmaceuticals

The unique properties of fluorine have led to its widespread use in materials, pharmaceuticals, and other applications. Research into fluorine chemistry, including the synthesis and reactivity of fluorine-containing compounds like 5-chloroperfluoropentanoyl fluoride, continues to provide valuable insights into developing new materials and drugs with enhanced properties (Gouverneur & Seppelt, 2015).

properties

IUPAC Name |

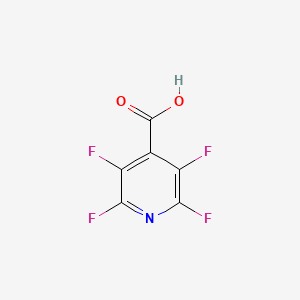

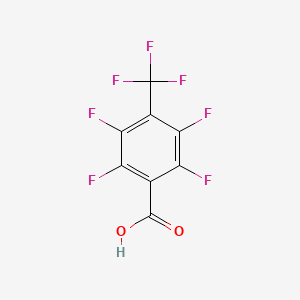

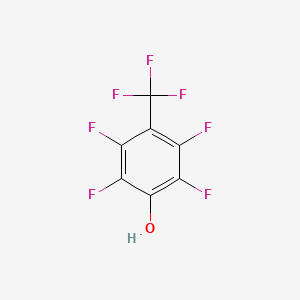

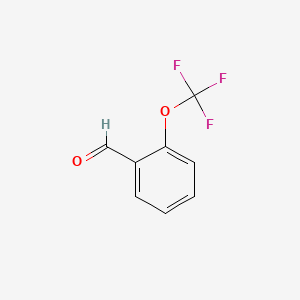

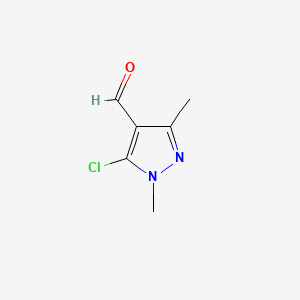

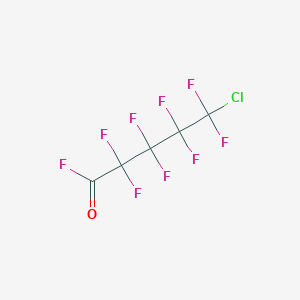

5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF9O/c6-5(14,15)4(12,13)3(10,11)2(8,9)1(7)16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJPXUQIZVYTEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382109 |

Source

|

| Record name | 5-Chloroperfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroperfluoropentanoyl fluoride | |

CAS RN |

261503-68-8 |

Source

|

| Record name | 5-Chloroperfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B1351049.png)